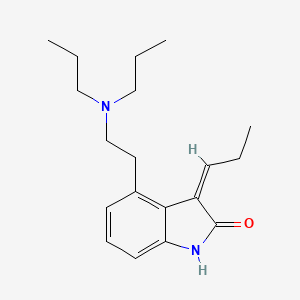

tert-Butyl 2-(methylamino)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

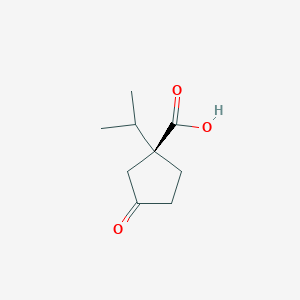

“tert-Butyl 2-(methylamino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H24N2O2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl group and a methylamino group . The molecular weight of the compound is 228.33 .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学的研究の応用

Synthesis of Complex Molecules

One significant application of tert-Butyl 2-(methylamino)piperidine-1-carboxylate is in the synthesis of complex molecules. For instance, it has been utilized in the graphical synthetic routes of Vandetanib, an anticancer drug, where it is part of a synthetic route that includes steps such as substitution, deprotection, methylation, and cyclization. This route has been shown to yield higher commercial value and is favorable for manufacturing scale (Mi, 2015).

Environmental Studies

This compound also finds applications in environmental studies, particularly concerning the degradation of pollutants. For example, in the study of methyl tert-butyl ether (MTBE) decomposition by adding hydrogen in a cold plasma reactor, it's demonstrated that this method constitutes an alternative for decomposing and converting MTBE into less harmful substances, showcasing the compound's relevance in environmental remediation technologies (Hsieh et al., 2011).

Biodegradation and Environmental Fate

The compound's relevance extends to studies on the biodegradation and environmental fate of related compounds, such as ethyl tert-butyl ether (ETBE). Research has identified microorganisms in soil and groundwater capable of degrading ETBE, a gasoline ether oxygenate, elucidating pathways that include intermediates like tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). This highlights the compound's importance in understanding pollutant degradation mechanisms and potential bioremediation strategies (Thornton et al., 2020).

Drug Development and Toxicity Studies

Furthermore, the compound plays a role in drug development and toxicity studies. For example, it is part of research into synthetic phenolic antioxidants' environmental occurrence, fate, human exposure, and toxicity. These antioxidants, used to lengthen product shelf life, have raised concerns due to their potential health impacts, prompting studies to better understand their effects and develop safer alternatives (Liu & Mabury, 2020).

Safety and Hazards

This compound is considered hazardous. It may cause harm if swallowed and may cause skin burns and eye damage. It may also cause respiratory irritation . Therefore, it’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-Butyl 2-(methylamino)piperidine-1-carboxylate involves the reaction of tert-butyl 2-(methylamino)piperidine-1-carboxylate with tert-butyl bromoacetate in the presence of a base.", "Starting Materials": [ "tert-butyl 2-(methylamino)piperidine-1-carboxylate", "tert-butyl bromoacetate", "base (e.g. sodium hydride, potassium carbonate)" ], "Reaction": [ "Add the base to a solution of tert-butyl 2-(methylamino)piperidine-1-carboxylate in an appropriate solvent (e.g. THF, DMF) to deprotonate the carboxylic acid group.", "Add tert-butyl bromoacetate to the reaction mixture and stir at room temperature for several hours.", "Quench the reaction with water and extract the product with an organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain tert-Butyl 2-(methylamino)piperidine-1-carboxylate as a white solid." ] } | |

CAS番号 |

783325-29-1 |

分子式 |

C12H24N2O2 |

分子量 |

228.33 g/mol |

IUPAC名 |

tert-butyl (2R)-2-(methylaminomethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-5-7-10(14)9-13-4/h10,13H,5-9H2,1-4H3/t10-/m1/s1 |

InChIキー |

MDSFYYLVYHYPGW-SNVBAGLBSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1CNC |

SMILES |

CC(C)(C)OC(=O)N1CCCCC1NC |

正規SMILES |

CC(C)(C)OC(=O)N1CCCCC1CNC |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B3331063.png)

![methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3331084.png)

![4-(4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[c]pyrrol-2-yl)benzoic acid](/img/structure/B3331095.png)